molecular formula C16H10F3NO3 B3060387 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione CAS No. 321430-37-9

2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione

Cat. No. B3060387
CAS RN: 321430-37-9
M. Wt: 321.25 g/mol
InChI Key: MDJFOOWYLORBGO-UHFFFAOYSA-N
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Description

The compound “2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione” is a chemical with the molecular formula C16H10F3NO3 . It is a derivative of isoindole-1,3-dione, commonly known as phthalimides . These derivatives are an important class of biological and pharmaceutical compounds, including indole alkaloids .


Synthesis Analysis

The synthesis of multifunctionalized isoindole-1,3-diones, such as the compound , has been reported via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C16H10F3NO3 . Further structural analysis would require more specific data such as crystallographic studies or spectroscopic data.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions are part of a hexadehydro-Diels–Alder domino reaction involving various substituted tetraynes and imidazole derivatives .

Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to be important intermediates for the synthesis of new drugs with different applications .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.

Colorants and Dyes

N-isoindoline-1,3-dione heterocycles have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.

Polymer Additives

These compounds have found applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.

Organic Synthesis

N-isoindoline-1,3-diones have been used in organic synthesis . They can undergo various chemical reactions, making them useful in the synthesis of a wide range of organic compounds.

Photochromic Materials

These compounds have been used in the development of photochromic materials . These are materials that change color in response to light, and N-isoindoline-1,3-diones contribute to this property.

Antipsychotic Agents

Isoindolines and isoindoline-1,3-dione have shown potential as antipsychotic agents, as they can modulate the dopamine receptor D3 .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by these compounds indicates a potential capacity in the treatment of Alzheimer’s disease .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in biological and pharmaceutical contexts, given that isoindole-1,3-dione derivatives are known to be important in these fields . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , suggesting an area for future research.

Mechanism of Action

Target of Action

The primary target of 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.

Mode of Action

The compound interacts with the hD2R at its allosteric binding site . The interaction involves several key amino acid residues in the receptor . The binding of the compound to the receptor can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Pharmacokinetics

In silico analysis suggests that the compound has good affinity for the hd2r

Result of Action

properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)13-8-4-1-5-10(13)9-23-20-14(21)11-6-2-3-7-12(11)15(20)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJFOOWYLORBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363287
Record name 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

321430-37-9
Record name 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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